molecular formula C27H52O5 B159022 1,2-Dilauroyl-sn-glycerol CAS No. 60562-15-4

1,2-Dilauroyl-sn-glycerol

Cat. No. B159022
CAS RN: 60562-15-4
M. Wt: 456.7 g/mol
InChI Key: OQQOAWVKVDAJOI-VWLOTQADSA-N
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Scientific Research Applications

1,2-Dilauroyl-sn-glycerol has a wide range of scientific research applications:

    Chemistry: Used in the study of lipid bilayers and membrane dynamics.

    Biology: Investigated for its role in signal transduction and cellular regulation.

    Medicine: Explored for its potential in cancer research due to its involvement in tumor promotion.

    Industry: Utilized in the production of cosmetics and pharmaceuticals

Future Directions

1,2-Dilauroyl-sn-glycerol is a saturated diacylglycerol and may play a role in second messenger signal transduction . It is used in in silico studies of model membranes . Under specific experimental conditions, they exhibit similar phase transition properties as zwitterionic phosphatidylcholines . It is also used in lipid-based particle drug delivery studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dilauroyl-sn-glycerol can be synthesized through the esterification of glycerol with lauric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to increase yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dilauroyl-sn-glycerol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dilauroyl-sn-glycerol is unique due to its specific fatty acid composition (lauric acid) and its ability to induce lateral phase separation in lipid bilayers. This property makes it particularly useful in studies of membrane dynamics and signal transduction .

properties

IUPAC Name

[(2S)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQOAWVKVDAJOI-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344179
Record name (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(12:0/12:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0093027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

60562-15-4
Record name Dodecanoic acid, (1S)-1-(hydroxymethyl)-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,2-Dilauroyl-sn-glycerol interact with phospholipid bilayers, and what are the implications of this interaction?

A: this compound (1,2-DLG) readily incorporates into phospholipid bilayers, forming stable structures without causing phase separation, even at concentrations up to 20 mol% []. The molecule orients itself within the bilayer with its glycerol backbone perpendicular to the plane of the membrane, allowing both carbonyl groups to interact with the aqueous environment via hydrogen bonding []. This orientation is similar to that observed in phosphatidylethanolamine and some phosphatidylcholine molecules. Interestingly, 1,2-DLG exhibits remarkably fast transbilayer movement compared to phospholipids, suggesting a potential role in altering membrane fluidity and dynamics [].

Q2: What insights have molecular dynamics simulations provided into the behavior of this compound at the water interface?

A: Molecular dynamics simulations have revealed key insights into 1,2-DLG's behavior at interfaces [, , ]. These simulations show that the presence of an aqueous interface induces layering of 1,2-DLG molecules []. Furthermore, the inclusion of cosurfactants, such as monoglycerides and fatty acids, in the system can significantly lower the surface tension at the 1,2-DLG/water interface []. This effect is attributed to the cosurfactants' ability to disrupt the interfacial organization of 1,2-DLG molecules, leading to a more disordered arrangement []. Interestingly, the presence or absence of charges on the fatty acids did not significantly alter their ability to lower surface tension, suggesting that their amphiphilic nature plays a more dominant role in this phenomenon [].

Q3: Can you elaborate on the structural characterization of this compound, particularly regarding its conformation at different interfaces?

A: this compound is characterized by a glycerol backbone esterified to two lauric acid chains at the sn-1 and sn-2 positions. While the exact conformation can vary depending on its environment, research suggests that the presence of an interface influences its structural organization. In a study using a combination of coarse-grained and all-atom molecular dynamics simulations, this compound-3-phosphatidylcholine (DLPC) monolayers at water/vapor and water/octane interfaces were analyzed []. Results showed that while the polar regions of DLPC adopted similar structures at both interfaces, the hydrophobic tails exhibited distinct conformations. At the water/octane interface, the DLPC tails were less extended and more tilted or folded compared to their arrangement at the water/vapor interface []. This difference highlights the significant impact of the interfacial environment on the molecule's conformation, potentially influencing its interactions with other molecules in these regions.

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